5-Amino-3-(4-methylphenyl)pyrazole
Overview
Description
Mechanism of Action
Target of Action
It’s known that 5-aminopyrazole derivatives, to which this compound belongs, are bioactive agents with a wide range of applications in the pharmaceutical and agrochemical industries .
Mode of Action
It’s known that 5-aminopyrazole derivatives can interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
5-aminopyrazole derivatives are known to interact with various biochemical pathways, leading to a range of pharmacological effects .
Result of Action
It’s known that 5-aminopyrazole derivatives can have a range of pharmacological effects, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-3-(4-methylphenyl)pyrazole can be synthesized through various methods. One common approach involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . Another method includes the use of p-trifluoromethylaniline as a raw material, which undergoes diazotization and cyclization reactions under weakly acidic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(4-methylphenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
Major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives. For example, reacting with dialkyl dicyanofumarates can yield 5-cyano-6,7-dihydro-3-(4-methylphenyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylates .
Scientific Research Applications
5-Amino-3-(4-methylphenyl)pyrazole has numerous applications in scientific research:
Biology: This compound is used in the study of biological pathways and interactions due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-3-(4-methylphenyl)pyrazole include:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique bioactive properties. Its methylphenyl group enhances its interaction with biological targets, making it a valuable compound in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
5-(4-methylphenyl)-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPFRVKDBZWRCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934221 | |
Record name | 5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78597-54-3, 151293-15-1 | |
Record name | 5-(4-Methylphenyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78597-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-3-(4-methylphenyl)pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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